molecular formula C21H14O B13133131 Ethanone, 1-phenyl-2-(9-fluorenylidene)- CAS No. 5653-33-8

Ethanone, 1-phenyl-2-(9-fluorenylidene)-

Cat. No.: B13133131
CAS No.: 5653-33-8
M. Wt: 282.3 g/mol
InChI Key: ZTFJPVNKTSSGQG-UHFFFAOYSA-N
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Description

Ethanone, 1-phenyl-2-(9-fluorenylidene)- is an organic compound with the molecular formula C21H14O It is characterized by the presence of a phenyl group and a fluorenylidene group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-phenyl-2-(9-fluorenylidene)- typically involves the reaction of 2-acetylfluorene with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation of the reactants .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-phenyl-2-(9-fluorenylidene)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethanone, 1-phenyl-2-(9-fluorenylidene)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-(9-fluorenylidene)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-phenyl-2-(9-fluorenylidene)- is unique due to the presence of the fluorenylidene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and the study of complex chemical reactions .

Properties

CAS No.

5653-33-8

Molecular Formula

C21H14O

Molecular Weight

282.3 g/mol

IUPAC Name

2-fluoren-9-ylidene-1-phenylethanone

InChI

InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-14H

InChI Key

ZTFJPVNKTSSGQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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